Nrf2 degrader 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nrf2 degrader 1 is a compound designed to target and degrade the nuclear factor erythroid 2-related factor 2 (Nrf2) protein. Nrf2 is a transcription factor that plays a crucial role in the cellular response to oxidative stress by regulating the expression of antioxidant and detoxifying enzymes. The degradation of Nrf2 is a promising therapeutic strategy for diseases where Nrf2 is aberrantly activated, such as certain cancers .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of Nrf2 degrader 1 involves several steps. One method includes the use of dimethyl sulfoxide (DMSO) as a solvent, followed by the addition of polyethylene glycol 300 (PEG300) and Tween 80. The mixture is then clarified and further diluted with double-distilled water (ddH2O) .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using similar solvents and reagents as in laboratory settings, with additional purification steps to ensure the compound’s purity and efficacy .
Chemical Reactions Analysis
Types of Reactions
Nrf2 degrader 1 primarily undergoes substitution reactions. It interacts with specific cysteine residues on the Kelch-like ECH-associated protein 1 (Keap1), leading to the ubiquitination and subsequent degradation of Nrf2 .
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include DMSO, PEG300, and Tween 80. The reactions are typically carried out under mild conditions to prevent the degradation of the compound .
Major Products Formed
The major product formed from the reaction of this compound with Keap1 is the ubiquitinated form of Nrf2, which is then targeted for proteasomal degradation .
Scientific Research Applications
Nrf2 degrader 1 has several scientific research applications:
Mechanism of Action
Nrf2 degrader 1 exerts its effects by binding to Keap1, a substrate adaptor protein for the Cullin3 (CUL3)/Ring-Box1 (Rbx1) E3 ubiquitin ligase complex. This binding leads to the ubiquitination and subsequent proteasomal degradation of Nrf2. By degrading Nrf2, the compound reduces the expression of antioxidant and detoxifying enzymes, which can be beneficial in conditions where Nrf2 is overactive .
Comparison with Similar Compounds
Similar Compounds
Bardoxolone: An activator of Nrf2 that targets reactive cysteines on Keap1.
VVD-037: An allosteric activator of the E3 ligase Keap1, which silences Nrf2 to help kill cancer cells.
Uniqueness
Nrf2 degrader 1 is unique in its ability to specifically target and degrade Nrf2 through the ubiquitin-proteasome pathway. Unlike activators such as bardoxolone, which increase Nrf2 activity, this compound reduces Nrf2 levels, making it a valuable tool for studying and potentially treating diseases characterized by Nrf2 overactivation .
Properties
Molecular Formula |
C45H42N6O8S |
---|---|
Molecular Weight |
826.9 g/mol |
IUPAC Name |
2-[3-[2-[2-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]ethoxy]ethoxy]phenyl]-N-[5-methyl-4-[1-(2-methylbenzoyl)-2,3-dihydroindol-5-yl]-1,3-thiazol-2-yl]acetamide |
InChI |
InChI=1S/C45H42N6O8S/c1-26-7-3-4-10-32(26)42(55)50-19-17-29-25-30(13-14-35(29)50)40-27(2)60-45(49-40)48-38(53)24-28-8-5-9-31(23-28)59-22-21-58-20-18-46-34-12-6-11-33-39(34)44(57)51(43(33)56)36-15-16-37(52)47-41(36)54/h3-14,23,25,36,46H,15-22,24H2,1-2H3,(H,47,52,54)(H,48,49,53) |
InChI Key |
VXGSIRKVOZQNAJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)N2CCC3=C2C=CC(=C3)C4=C(SC(=N4)NC(=O)CC5=CC(=CC=C5)OCCOCCNC6=CC=CC7=C6C(=O)N(C7=O)C8CCC(=O)NC8=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.